molecular formula C10H10FN B11916790 4'-Fluorospiro[cyclopropane-1,3'-indoline]

4'-Fluorospiro[cyclopropane-1,3'-indoline]

Cat. No.: B11916790
M. Wt: 163.19 g/mol
InChI Key: MGEYUTFAYKRGMG-UHFFFAOYSA-N
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Description

Significance of Spiroindoline Scaffolds in Modern Chemical Biology and Medicinal Chemistry

The rigid and three-dimensional nature of spiroindoline scaffolds makes them attractive frameworks in drug design. nih.govmdpi.comresearchgate.net This distinct structural conformation allows for precise spatial orientation of functional groups, which can lead to higher affinity and selectivity for biological targets. nih.gov Spiroindoline derivatives have demonstrated a wide array of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities. researchgate.netresearchgate.net

A key feature of these scaffolds is the spiro-fused junction at the C-3 position of the oxindole (B195798) or indoline (B122111) ring, which imparts a complex 3D structure. researchgate.net This structural rigidity can be advantageous for binding to protein targets. mdpi.com For instance, certain spirooxindole derivatives have been identified as potent inhibitors of the p53-MDM2 interaction, a critical pathway in cancer progression, highlighting their therapeutic potential. nih.govnih.gov The development of novel synthetic methods has made a diverse range of spirooxindoles more accessible for drug discovery programs. beilstein-journals.org

The Role of Fluorine Substitution in Spirocyclic Compounds for Biological Application and Reactivity Modulation

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate. selvita.comnih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's potency, metabolic stability, and bioavailability. nih.govchimia.ch

Substituting hydrogen with fluorine can lead to:

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, which can affect a molecule's solubility and binding interactions. selvita.comnih.govscispace.com

Increased Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes. nih.govchimia.ch This can prolong the half-life of a drug in the body.

Enhanced Binding Affinity: The polarized C-F bond can engage in favorable interactions with protein targets, potentially increasing the compound's potency. nih.gov

Improved Membrane Permeability: The strategic placement of fluorine can increase a compound's lipophilicity, which may enhance its ability to cross cell membranes. wikipedia.orgrsc.org

In the context of spirocyclic compounds, fluorination has been used to develop novel antiviral and anticancer agents. nih.gov For example, the synthesis of fluoro-substituted spiro-isoxazolines has yielded compounds with significant activity against human cytomegalovirus (HCMV) and certain cancer cell lines. nih.gov

Overview of 4'-Fluorospiro[cyclopropane-1,3'-indoline] and Related Core Structures in Contemporary Research

4'-Fluorospiro[cyclopropane-1,3'-indoline] and its derivatives are recognized as important building blocks in the synthesis of novel, biologically active compounds. researchgate.netresearchgate.net Research has focused on developing efficient synthetic routes to this core structure, often starting from precursors like 2-(2,6-difluorophenyl)acetonitrile. researchgate.netgoogle.com A one-pot synthesis method has been described that allows for the practical production of 4'-fluorospiro[cyclopropane-1,3'-indol]-2'(1'H)-one, a key intermediate. researchgate.net

This scaffold is considered a valuable terminal building block for creating new podands, which are acyclic molecules with ion-binding capabilities, suggesting potential applications as ionophores. researchgate.netresearchgate.net The synthesis of related structures, such as spiro[cyclopropane-1,3'-indolin]-2'-imines, has also been achieved through methods like sequential [1+2] annulation reactions, yielding compounds with promising anticancer activity against lung cancer cell lines. nih.gov

The research into halogenated spiro[cyclopropane-1,3'-indoline] (B1354872) derivatives extends beyond fluorine to include chlorine, as seen with 4'-Chlorospiro[cyclopropane-1,3'-indoline], indicating a broader interest in how different halogen substitutions impact the properties of this spirocyclic system. bldpharm.com

Properties

Molecular Formula

C10H10FN

Molecular Weight

163.19 g/mol

IUPAC Name

4-fluorospiro[1,2-dihydroindole-3,1'-cyclopropane]

InChI

InChI=1S/C10H10FN/c11-7-2-1-3-8-9(7)10(4-5-10)6-12-8/h1-3,12H,4-6H2

InChI Key

MGEYUTFAYKRGMG-UHFFFAOYSA-N

Canonical SMILES

C1CC12CNC3=C2C(=CC=C3)F

Origin of Product

United States

Synthetic Methodologies for 4 Fluorospiro Cyclopropane 1,3 Indoline and Its Structural Analogs

Established Synthetic Pathways to Spiro[cyclopropane-1,3'-indoline] (B1354872) Skeletons

A variety of synthetic methods have been established for the creation of the spiro[cyclopropane-1,3'-indoline] core structure. These methods can be broadly categorized into metal-free strategies, transition metal-catalyzed approaches, and alkylation/cyclization reactions, with a growing emphasis on one-pot procedures for improved efficiency.

The synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones has been achieved through metal-free diastereoselective cyclopropanation. rsc.org One such method utilizes the reaction of 3-methyleneindolin-2-ones with tosylhydrazone salts, which serve as a safe alternative to diazo-compounds, to produce the desired spiro compounds in high yields. rsc.org Another metal-free approach involves a sequential [1+2] annulation reaction of indolin-2-imines with α-aryl vinylsulfonium salts, which proceeds under mild conditions with high chemoselectivity and diastereoselectivity to yield functionalized spiro[cyclopropane-1,3'-indolin]-2'-imines. nih.govrsc.org Furthermore, a post-Ugi/diastereoselective cascade reaction has been developed as a facile, metal-free one-pot protocol for the construction of naturally existing spiroindolines. rsc.org

ReactantsReagentsProductKey Features
3-Methyleneindolin-2-onesTosylhydrazone saltsSpiro[cyclopropane-1,3'-indolin]-2'-onesMetal-free, diastereoselective, high yields. rsc.org
Indolin-2-iminesα-Aryl vinylsulfonium saltsSpiro[cyclopropane-1,3'-indolin]-2'-iminesMetal-free, mild conditions, high diastereoselectivity. nih.govrsc.org
Isatins, Propiolamides-SpiroindolinesMetal-free, one-pot, post-Ugi cascade. rsc.org

Transition metal catalysis is a cornerstone in the synthesis of cyclopropane (B1198618) rings. wikipedia.org Rhodium carboxylate complexes are common catalysts for the cyclopropanation of olefins with diazocarbonyl compounds. wikipedia.org Copper(I) complexes are also widely used for cyclopropanations involving diazo compounds. acs.org An efficient copper-catalyzed cyclopropanation of indoles has been demonstrated using N-propargyl ynamides, offering an atom-economical construction of cyclopropa[b]indolines. researchgate.net Moreover, the first intramolecular enantioselective cyclopropanation of indoles has been accomplished using copper or iron complexes of chiral spiro bisoxazolines as catalysts, yielding polycyclic compounds with an all-carbon quaternary stereogenic center. acs.org The photochemical diazotization of 1-pyrazoline derivatives, formed from the 1,3-dipolar cycloaddition of diazoalkanes to electron-deficient alkenes, is another established route to cyclopropane derivatives. mdpi.com

Catalyst SystemSubstratesProduct TypeKey Features
Rhodium carboxylatesOlefins, Diazo compoundsCyclopropanesCommon and efficient. wikipedia.org
Copper(I) complexesOlefins, Diazo compoundsCyclopropanesWidely used catalyst system. acs.org
Copper catalystIndoles, N-propargyl ynamidesCyclopropa[b]indolinesAtom-economical. researchgate.net
Copper or Iron complexes with chiral spiro bisoxazolinesIndolesPolycyclic spiroindolinesEnantioselective, creates all-carbon quaternary centers. acs.org

The formation of spiroindoline frameworks can be effectively achieved through sequential alkylation and cyclization reactions. A palladium-catalyzed linear allylic alkylation followed by a DBU-mediated intramolecular cyclization of vinyl benzoxazinanones and 3-isothiocyanato oxindoles has been reported for the synthesis of spiro[indoline-3,2′-pyrrol]-2-ones. rsc.org Iridium-catalyzed intramolecular C-3 allylic alkylation of indoles provides a route to highly enantioenriched spiroindolenine derivatives. nih.govacs.org Another powerful strategy is the enantioselective Friedel–Crafts alkylation/cyclization tandem reaction of the indole (B1671886) carbocyclic ring with isatylidene malononitriles, catalyzed by a bifunctional tertiary amine-urea catalyst. rsc.org Additionally, a known method for producing the spiro[cyclopropane-1,3'-indoline] core involves the alkylation of 4-fluoro-1,3-dihydro-2H-indol-2-one with 1,2-dibromoethane (B42909) in the presence of lithium diisopropylamine. google.com

Reaction TypeCatalyst/ReagentSubstratesProduct
Allylic Alkylation/CyclizationPalladium/DBUVinyl benzoxazinanones, 3-Isothiocyanato oxindolesSpiro[indoline-3,2′-pyrrol]-2-ones. rsc.org
Intramolecular Allylic AlkylationIridiumIndole derivativesEnantioenriched spiroindolenines. nih.govacs.org
Friedel–Crafts Alkylation/CyclizationBifunctional amine-urea catalystIndoles, Isatylidene malononitrilesChiral spirooxindole–pyranoindoles. rsc.org
Alkylation/CyclizationLithium diisopropylamine4-Fluoro-1,3-dihydro-2H-indol-2-one, 1,2-Dibromoethane4'-Fluorospiro[cyclopropane-1,3'-indol]-2'(1'H)-one. google.com

One-pot syntheses are highly desirable for their operational simplicity and improved efficiency. Several such protocols have been developed for spiro[cyclopropane-1,3'-indoline] derivatives. For instance, new diastereoisomers of spiro[cyclopropane-1,3'-[3H]indol]-2'(1'H)-ones have been prepared in a one-pot procedure by reacting 3-phenacylideneoxindoles with hydrazine, followed by in situ treatment with lead(IV) acetate. researchgate.net A similar one-pot method has been applied to the synthesis of spiro indenoquinoxaline derivatives containing a cyclopropane ring. researchgate.net The synthesis of spiro(indoline-3,4'-pyrazolo[3,4-b]pyridine) derivatives has also been achieved through a one-pot reaction. nih.gov Furthermore, an organocatalyzed three-component cascade reaction of isatins, malononitrile (B47326) or cyanoacetate, and phthalhydrazide (B32825) provides an asymmetric synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives. nih.gov

Targeted Synthesis of Fluorinated Spiro[cyclopropane-1,3'-indoline] Derivatives

The synthesis of the specifically fluorinated target, 4'-Fluorospiro[cyclopropane-1,3'-indoline], requires tailored strategies, often starting from fluorinated precursors.

A practical and technologically advanced one-pot synthesis for 4'-fluorospiro[cyclopropane-1,3'-indol]-2'(1'H)-one has been described starting from 2-(2,6-difluorophenyl)acetonitrile. google.comresearchgate.net This method involves the alkylation of the starting material with 1,2-dibromoethane in the presence of aqueous potassium hydroxide (B78521) and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. google.com The resulting 1-(2,6-difluorophenyl)cyclopropane-1-carbonitrile undergoes partial hydrolysis to the corresponding carboxamide, which then undergoes an intramolecular N-arylation by treatment with potassium hydroxide in boiling ethylene (B1197577) glycol to yield the final product with high purity. google.comresearchgate.net Another approach involves the use of a cationic fluorinating agent like Selectfluor to induce an intramolecular cyclization for the synthesis of fluoro-substituted spiro compounds. rsc.org

Synthetic Route to 4'-Fluorospiro[cyclopropane-1,3'-indol]-2'(1'H)-one

Starting Material Key Steps Final Product Reference

Strategies for Introducing Fluorine into the Spiroindoline Scaffold

The incorporation of fluorine into the spiroindoline framework can be achieved through various synthetic routes, primarily categorized by the stage at which the fluorine atom is introduced. A prevalent strategy involves the use of pre-fluorinated starting materials, where the fluorine atom is already present on an aromatic ring that becomes part of the final spiroindoline structure.

A notable example is the practical one-pot synthesis of 4'-fluorospiro[cyclopropane-1,3'-indol]-2'(1'H)-one. researchgate.net This method begins with 2-(2,6-difluorophenyl)acetonitrile, which is treated with an excess of 1,2-dibromoethane in the presence of concentrated aqueous potassium hydroxide and a phase-transfer catalyst. researchgate.net The resulting intermediate, 1-(2,6-difluorophenyl)cyclopropane-1-carbonitrile, undergoes a key cyclization step when treated with potassium hydroxide in boiling glycol, yielding the desired 4'-fluorospiro[cyclopropane-1,3'-indol]-2'(1'H)-one. researchgate.net This approach strategically utilizes a difluorinated arene to facilitate a Smiles-type rearrangement and subsequent intramolecular cyclization to form the fluorinated indolinone core.

Broader strategies in synthetic organic chemistry for introducing fluorine onto sp³-hybridized carbon atoms, which could be adapted for spiroindoline scaffolds, often rely on nucleophilic fluorination. ucla.edu These methods can involve the substitution of leaving groups with a fluoride (B91410) source. Modern techniques have expanded the range of suitable precursors beyond simple alkyl halides to include more common functional groups like alcohols, alkenes, and carboxylic acids. ucla.edu For instance, the use of reagents that activate alcohols towards nucleophilic substitution by fluoride represents a powerful tool. Another advanced approach involves the reaction of diazo compounds with a fluoride source, which can proceed through carbene intermediates. ucla.edu While not yet specifically reported for 4'-Fluorospiro[cyclopropane-1,3'-indoline], these general methodologies offer potential future pathways for its synthesis and the creation of novel fluorinated analogs.

Stereoselective Synthesis of 4'-Fluorospiro[cyclopropane-1,3'-indoline] Analogs

Achieving control over the spatial arrangement of atoms is a critical aspect of modern synthetic chemistry, particularly for compounds with potential biological applications. The stereoselective synthesis of analogs of 4'-Fluorospiro[cyclopropane-1,3'-indoline] involves both diastereoselective and enantioselective approaches to construct the chiral spirocyclic core with high precision.

Diastereoselective Approaches

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters created in a single reaction. For spiro[cyclopropane-1,3'-indoline] systems, this often involves annulation reactions where the cyclopropane ring is formed onto a pre-existing indoline (B122111) or indolin-2-imine core.

A recently developed method provides highly diastereoselective access to functionalized spiro[cyclopropane-1,3'-indolin]-2'-imines through a sequential [1+2] annulation reaction. nih.govrsc.org This process involves reacting indolin-2-imines with α-aryl vinylsulfonium salts. The reaction proceeds under mild conditions with high chemoselectivity, affording a range of spiro-annulated products in good to excellent yields (51-95%) and with high diastereoselectivity. nih.govrsc.org The specific diastereomer obtained is dictated by the transition state geometry of the cyclopropanation step.

While not involving a fluorinated spiroindoline, a study on the synthesis of fluorocyclopropyl analogs of the drug cabozantinib (B823) highlights a diastereoselective strategy relevant to the cyclopropane portion of the scaffold. nih.gov The investigation demonstrated that the hydrolysis of diethyl 2-fluorocyclopropane-1,1-dicarboxylate could be controlled to selectively produce either the cis or trans diastereomer of the corresponding mono-acid, which was then elaborated into the final drug analogs. nih.gov This principle of substrate-controlled diastereoselectivity in fluorinated cyclopropanes could be a valuable strategy for synthesizing specific diastereomers of 4'-fluorospiro[cyclopropane-1,3'-indoline] analogs.

Other diastereoselective syntheses of related spiroindoline systems, such as dihydrospiro[indoline-3,2'-pyrroles], have been achieved through one-pot, three-component 1,3-dipolar cycloaddition reactions, showcasing another powerful tool for creating stereochemically complex spiro-fused heterocycles. mdpi.comresearchgate.net

Summary of Diastereoselective Synthesis of Spiro[cyclopropane-1,3'-indoline] Analogs
ReactantsReaction TypeKey FeaturesYieldReference
Indolin-2-imines + α-Aryl vinylsulfonium salts[1+2] AnnulationHigh chemoselectivity and diastereoselectivity; mild conditions51-95% nih.govrsc.org
Isatin derivatives + Arylamines + DMADOne-pot, three-component 1,3-dipolar cycloadditionHighly stereoselective synthesis of spirooxindole-pyrrolinesNot specified mdpi.com

Enantioselective Catalytic Methodologies for Spirooxindoles

Enantioselective catalysis is paramount for producing single enantiomers of chiral molecules. The field of spirooxindole synthesis has seen significant advances in this area, with various catalytic systems being developed to control the absolute stereochemistry at the spirocyclic center. rsc.orgnih.gov These methods are directly applicable to the synthesis of enantiomerically enriched analogs of 4'-Fluorospiro[cyclopropane-1,3'-indoline].

A primary strategy involves the use of prochiral electrophiles, such as alkylidene oxindoles, in reactions with nucleophiles under the control of a chiral catalyst. rsc.org This approach is particularly effective for creating the challenging spiro-quaternary carbon center. For example, bifunctional thiourea (B124793) catalysts derived from natural products have been successfully employed in Michael addition/cyclization cascade sequences to generate highly functionalized spirooxindoles with excellent diastereo- and enantioselectivity. rsc.org

Organocatalysis, using small chiral organic molecules, has emerged as a powerful tool. Chiral phosphoric acids, for instance, have been used to catalyze the oxidative rearrangement of indoles to provide enantioenriched spirooxindoles. nih.gov This transformation proceeds through a dynamic kinetic resolution, allowing for high enantioselectivity. nih.gov

Metal-based catalysts also play a crucial role. Chiral scandium and indium complexes have been reported for the catalytic asymmetric addition of indoles to isatins, yielding chiral 3-indolyl-3-hydroxy-2-oxindoles, which are key precursors to various spirooxindoles. rsc.org

Examples of Enantioselective Catalytic Methodologies for Spirooxindoles
Catalyst TypeReactionKey OutcomeReference
Chiral Phosphoric AcidOxidative rearrangement of indolesProvides enantioenriched spirooxindoles via dynamic kinetic resolution nih.gov
Bifunctional ThioureaMichael/cyclization cascade with alkylidene oxindolesExcellent diastereo- and enantioselectivity rsc.org
Chiral Scandium/Indium ComplexesAddition of indoles to isatinsAccess to chiral 3-indolyl-3-hydroxyoxindole precursors rsc.org
CupreineFriedel–Crafts reaction of indoles with isatinsGood yields (68–97%) and high enantioselectivities (76–91% ee) researchgate.net

These enantioselective strategies, while often demonstrated on other spirooxindole systems, form the foundation for the potential asymmetric synthesis of 4'-Fluorospiro[cyclopropane-1,3'-indoline], enabling access to specific stereoisomers for further study. rsc.org

Mechanistic and Theoretical Investigations of Spirocyclization and Fluorine Effects

Mechanistic Pathways of Spiro[cyclopropane-1,3'-indoline] (B1354872) Formation

The construction of the spiro[cyclopropane-1,3'-indoline] scaffold is a pivotal synthetic transformation. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and controlling stereoselectivity. Computational studies have been instrumental in elucidating the intricate details of these cyclopropanation reactions.

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of complex organic reactions, including the formation of spirocycles. researchgate.netiaea.org DFT calculations allow for the localization of transition state (TS) structures and the determination of their corresponding activation energies (ΔG‡), providing a quantitative understanding of reaction feasibility and kinetics.

For instance, in the synthesis of spiro[indoline-pyrrolidine] derivatives, a related class of spirocyclic compounds, DFT has been used to establish the geometries and electronic structures of the products. iaea.org In studies of rearrangements of spirocyclic indolenines to quinolines, DFT calculations (at the D3BJ-PBE0/def2-TZVPP//BP86/SV(P) level) have been employed to map out the potential energy surface, identifying key intermediates and transition states that govern the reaction pathway. researchgate.net These studies highlight that the formation of an enol/enolate intermediate is a critical step, and the energy barrier to its formation dictates the kinetic outcome of the reaction. researchgate.net Similar computational approaches are applied to the cyclopropanation of indoles, where the relative energies of different transition states (e.g., concerted vs. stepwise pathways) can be compared to predict the dominant reaction mechanism. acs.org

Table 1: Representative DFT-Calculated Energies in Spirocycle-Related Reactions Note: The following table is illustrative, based on data for related spirocyclic systems, to demonstrate the type of information gained from DFT studies.

Reaction StepSystemComputational LevelCalculated ParameterValue (kcal/mol)Reference
Cycloaddition TSNitrilimine + ThioauroneB3LYP/6-311G(d,p)Activation Energy~10-15 mdpi.com
Ring-Expansion TSSpirocyclic IndolenineD3BJ-PBE0/def2-TZVPPGibbs Free Energy~25-30 researchgate.net
Cyclopropanation TS (Singlet)Fe(Por) + StyreneDFTRelative Free Energy (ΔG)-1.02 vs. Triplet acs.org

The formation of the cyclopropane (B1198618) ring often proceeds through reactive intermediates. In many cyclopropanation reactions, particularly those involving metal catalysis or ylides, the key intermediate is a carbene or a metallocarbene. nih.govuit.no Sulfur ylides, for example, are recognized as safe precursors to transition metal-carbene complexes, which can then undergo cyclopropanation. uit.no The reaction of a sulfoxonium ylide with an iridium(I) catalyst can generate an iridium-carbene complex, which is the active species for subsequent C-H functionalization and cyclization steps. uit.no

Alternatively, reactions can proceed via free carbenes. The thermal decomposition of phenyliodonium (B1259483) ylides can produce a free singlet carbene, which participates in stereospecific cyclopropanation. nih.gov However, this singlet carbene can undergo intersystem crossing to a more stable triplet carbene, leading to a stepwise, biradical mechanism. nih.gov The nature of the carbene precursor and the reaction conditions (e.g., thermal vs. photochemical, catalyzed vs. uncatalyzed) are therefore critical in determining the reaction pathway and the stereochemical outcome. nih.govuwaterloo.ca In the context of forming spiro[cyclopropane-1,3'-indoline], these intermediates would be generated and subsequently trapped intramolecularly by the indole (B1671886) ring system.

Computational Analysis of Electronic and Conformational Properties of Fluorinated Spiroindolines

The introduction of a fluorine atom at the 4'-position of the spiro[cyclopropane-1,3'-indoline] core significantly influences its physicochemical properties. Computational methods are essential for dissecting these effects, separating electronic influences from steric and conformational changes.

Table 2: Selected Hammett Substituent Constants (σ)

SubstituentσmetaσparaReference
-F0.340.06 pitt.edu
-Cl0.370.23 pitt.edu
-CH3-0.07-0.17 pitt.edu
-NO20.710.78 pitt.edu
-CF30.430.54 oup.com

While static DFT calculations provide information on energy minima, Molecular Dynamics (MD) simulations offer a dynamic picture of a molecule's conformational landscape. mdpi.com MD simulations track the movements of atoms over time, allowing for the exploration of different accessible conformations and the prediction of their relative populations. nih.gov This is particularly important for flexible molecules like spiroindolines, where the relative orientation of the spiro-fused rings can be crucial for biological activity.

The choice of solvent can dramatically alter the rate and outcome of a chemical reaction. chemrxiv.org Computational models can simulate these solvent effects, providing insight into how the solvent interacts with reactants, transition states, and products. While continuum solvation models are often used in DFT calculations to approximate bulk solvent effects, more sophisticated methods can provide a more detailed picture.

Reactive molecular dynamics simulations in explicit solvent boxes can be used to study how specific solvent molecules arrange around the solute during the reaction. nih.gov These studies have shown that for reactions involving charge separation in the transition state, polar solvents can stabilize the TS, thereby lowering the activation barrier and accelerating the reaction. chemrxiv.orgnih.gov Conversely, for reactions where the TS is less polar than the reactants, polar solvents can slow the reaction down. chemrxiv.org While COMSOL Multiphysics is a powerful tool for modeling transport phenomena and fluid dynamics, its direct application to simulating the quantum chemical kinetics of a specific reaction like spirocyclization is less common than dedicated quantum chemistry software. However, the principles of modeling solvent-solute interactions are central to understanding reaction kinetics in solution. chemrxiv.org Studies show that solvent properties like polarity, viscosity, and hydrogen-bonding ability can significantly affect reaction rates and selectivity by differentially solvating the transition states. chemrxiv.org

Advanced Spectroscopic and Analytical Techniques for Characterization of 4 Fluorospiro Cyclopropane 1,3 Indoline Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the carbon-hydrogen framework. For 4'-Fluorospiro[cyclopropane-1,3'-indoline]-2'(1'H)-one, ¹H and ¹⁹F NMR are particularly informative.

In a study, ¹H NMR spectra recorded in DMSO-d₆ showed a characteristic broad singlet at 12.2 ppm, corresponding to the N-H proton of the indoline (B122111) ring. researchgate.net The aromatic protons and the cyclopropane (B1198618) ring protons would also present distinct signals, allowing for the complete assignment of the hydrogen atoms within the structure.

Furthermore, ¹⁹F NMR spectroscopy is crucial for confirming the presence and chemical environment of the fluorine atom. Two-dimensional NMR experiments, such as ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) and ¹⁹F-¹H HOESY (Heteronuclear Overhauser Effect Spectroscopy), are used to establish long-range correlations between atoms. researchgate.net HMBC helps connect protons to carbons over two or three bonds, aiding in the assignment of the carbon skeleton, while HOESY reveals through-space proximity between fluorine and hydrogen atoms, confirming their relative positions in the 3D structure.

Table 1: Representative ¹H NMR Spectral Data for 4'-Fluorospiro[cyclopropane-1,3'-indol]-2'(1'H)-one researchgate.net

Chemical Shift (δ ppm) Multiplicity Assignment
12.2 br. s 1H, N-H

Note: This table is based on partial data presented in the source. A full analysis would include shifts for aromatic and cyclopropyl (B3062369) protons.

Mass Spectrometry (MS) for Molecular Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. In the analysis of 4'-Fluorospiro[cyclopropane-1,3'-indol]-2'(1'H)-one using Electron Ionization (EI) mass spectrometry, the molecular ion peak is a key piece of evidence.

A mass spectrum of this compound showed a prominent peak at an m/z (mass-to-charge ratio) of 177.9, which corresponds to the protonated molecule [(M+H)⁺], confirming its molecular weight of approximately 177.17 g/mol . researchgate.net The fragmentation pattern provides further structural confirmation. For instance, a peak at m/z 149.1, which is the base peak (100% relative intensity), corresponds to the loss of a carbonyl group (CO) from the molecular ion. researchgate.net Another significant fragment is observed at m/z 163.1, resulting from the loss of a methylene (B1212753) group (CH₂) from the cyclopropane ring. researchgate.net

Table 2: Key Mass Spectrometry Fragmentation Data for 4'-Fluorospiro[cyclopropane-1,3'-indol]-2'(1'H)-one researchgate.net

m/z Relative Intensity (%) Proposed Fragment
177.9 66 [(M+H)⁺]
163.1 22 [(M+H)-CH₂]⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic properties of a molecule.

IR spectroscopy is used to identify specific functional groups based on their characteristic vibrational frequencies. For 4'-Fluorospiro[cyclopropane-1,3'-indol]-2'(1'H)-one, the IR spectrum displays several key absorption bands. A strong band observed at 1672 cm⁻¹ is characteristic of the C=O (amide) stretching vibration of the indolinone ring. researchgate.net The C-F bond, a key feature of this molecule, would also have a characteristic stretching frequency, typically in the 1100-1000 cm⁻¹ region. researchgate.net Other notable peaks include those for C-H and N-H stretching and bending vibrations. researchgate.net

Table 3: Selected IR Absorption Bands for 4'-Fluorospiro[cyclopropane-1,3'-indol]-2'(1'H)-one researchgate.net

Wavenumber (ν cm⁻¹) Intensity Assignment
2956, 2914 s C-H stretching
1672 s C=O stretching (amide)
1636 m C=C stretching (aromatic)
1492 s Aromatic ring vibration

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The indoline chromophore is the primary absorber of UV light in this compound. Indole (B1671886) and its derivatives typically show two main absorption bands in the UV region, corresponding to π→π* electronic transitions. nist.gov While specific data for the 4'-fluoro derivative is not detailed in the provided results, related spiro-indoline compounds are known to be studied by UV-Vis spectroscopy to understand their electronic and photochromic properties. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure, including absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure for the 4'-fluoro derivative is not available, analysis of the parent compound, Spiro[cyclopropane-1,3'-indolin]-2'-one (B178442), provides a clear example of the data obtained. nih.gov The structure reveals that the indoline and cyclopropane ring systems are nearly perpendicular to each other, with a dihedral angle of 87.65°. nih.gov The crystal packing is stabilized by intermolecular N—H···O hydrogen bonds, which link the molecules into one-dimensional chains. nih.gov This type of analysis is crucial for understanding the solid-state conformation and the non-covalent interactions that govern the crystal lattice. For more complex derivatives, such as a 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, X-ray crystallography has been used to confirm its triclinic crystal system and detailed supramolecular structure stabilized by various hydrogen bonds and π-π interactions. researchgate.net

Table 4: Representative Crystal Data for Spiro[cyclopropane-1,3'-indolin]-2'-one nih.gov

Parameter Value
Molecular Formula C₁₀H₉NO
Crystal System Orthorhombic
Space Group Pbca
a (Å) 7.4348 (6)
b (Å) 14.0589 (11)
c (Å) 15.6401 (16)
V (ų) 1634.8 (2)
Z 8

Data Validation and Quality Control in Synthetic Protocols

Rigorous data validation and quality control are essential components of any synthetic protocol to ensure the identity, purity, and consistency of the target compound. This involves using a combination of the analytical techniques described above, alongside other methods, to create a comprehensive quality profile.

For 4'-Fluorospiro[cyclopropane-1,3'-indol]-2'(1'H)-one, a purity of 99.99% was confirmed using Gas Chromatography/Mass Spectrometry (GC/MS), which separates components of a mixture and provides mass spectra for identification. researchgate.net Elemental analysis is another critical validation step. The experimentally determined percentages of carbon, hydrogen, and nitrogen (C, 69.71%; H, 4.48%; N, 8.00%) were found to be in close agreement with the calculated values (C, 67.79%; H, 4.55%; N, 7.91%), further confirming the compound's elemental composition. researchgate.net In the synthesis of related spirooxindoles, High-Performance Liquid Chromatography (HPLC) is often used to assess the purity of the final products before biological testing. mdpi.com Together, these methods provide a robust validation of the synthetic outcome, ensuring that the material produced is indeed the correct compound at a high degree of purity.

Structure Activity Relationship Sar and Rational Design of 4 Fluorospiro Cyclopropane 1,3 Indoline Derivatives

Impact of Spirocyclic Rigidity on Biological Target Engagement and Binding Affinity

Spirocyclic systems, such as the spiro[cyclopropane-1,3'-indoline] (B1354872) core, are characterized by their rigid, three-dimensional structures. This conformational constraint can be advantageous in drug design for several reasons:

Pre-organization for Binding: The rigid nature of the spirocyclic scaffold reduces the entropic penalty upon binding to a biological target. By locking the molecule in a conformation that is favorable for binding, the loss of rotational freedom is minimized, which can lead to higher binding affinities.

Improved Selectivity: The well-defined three-dimensional arrangement of substituents on a rigid scaffold can lead to more specific interactions with the target protein, enhancing selectivity over off-target proteins.

Exploration of Chemical Space: Spirocycles provide a novel way to orient functional groups in three-dimensional space, allowing for the exploration of new interactions within a protein's binding pocket that may not be accessible to more flexible, linear molecules.

Studies on various spirocyclic ligands have demonstrated that increasing the rigidity can lead to a considerable increase in affinity and selectivity for their respective targets. nih.gov

Role of Fluorine Substitution in Modulating Biological Activity

The introduction of a fluorine atom at the 4'-position of the indoline (B122111) ring is a key modification that can profoundly impact the molecule's biological activity. nih.gov Approximately 20% of all commercialized pharmaceuticals contain fluorine, a testament to its utility in medicinal chemistry. wikipedia.org

Electronic Contributions and Dipole Interactions

Fluorine is the most electronegative element, and its presence significantly alters the electronic properties of the 4'-Fluorospiro[cyclopropane-1,3'-indoline] molecule. tandfonline.comnih.gov

Dipole Moment: The carbon-fluorine (C-F) bond possesses a strong dipole moment. tandfonline.comnih.gov This localized dipole can engage in favorable electrostatic and dipole-dipole interactions with polar residues within a protein's binding site, potentially increasing binding affinity. researchgate.net Multipolar interactions between the C-F bond and protein backbone carbonyl groups have been shown to significantly enhance ligand binding affinity. acs.org

Conformational Control: Electrostatic repulsion between the fluorine atom and other functional groups within the molecule can influence its preferred conformation, which can be a critical determinant of biological activity. tandfonline.com

Influence on Biological Recognition and Interaction Profiles

The substitution of a hydrogen atom with fluorine can lead to enhanced biological recognition and improved interaction profiles.

Hydrophobic Interactions: Despite the polarity of the C-F bond, a fluorine substituent can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and engage in hydrophobic interactions within the binding pocket. benthamscience.com

Blocking Metabolic Sites: Fluorine can be strategically placed to block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the compound. nih.gov

Hydrogen Bonding: While the organic fluorine atom is a poor hydrogen bond acceptor, it can participate in weak C-F···H-C hydrogen bonds and interact with polar hydrogen atoms in protein-inhibitor complexes. tandfonline.comnih.gov It has also been proposed that fluorine can interact with protein targets via water-mediated contacts. acs.org

Stereochemical Considerations in Biological Activity and Target Selectivity for Spiroindoline Derivatives

Stereochemistry is a critical factor in the biological activity of chiral molecules like spiroindoline derivatives. nih.govmdpi.com The specific three-dimensional arrangement of atoms can dictate how a molecule interacts with its biological target.

Enantioselectivity: Different enantiomers of a chiral drug can exhibit vastly different pharmacological activities, with one enantiomer often being significantly more potent or having a different biological effect than the other. mdpi.comresearchgate.net This is because the binding pockets of proteins are themselves chiral, and only one enantiomer may fit optimally.

Target Specificity: The precise spatial orientation of functional groups in a spiroindoline derivative is crucial for achieving high target selectivity. mdpi.com Even subtle changes in stereochemistry can alter the binding mode and affinity for the intended target versus off-targets.

Systematic studies have shown that a significant percentage of stereoisomer pairs exhibit distinct bioactivities, underscoring the importance of controlling stereochemistry in drug design. nih.gov

Strategic Modification of the Indoline Moiety for Enhanced Pharmacological Profile

Beyond the spirocyclopropane and 4'-fluoro substitution, the indoline moiety itself can be strategically modified to further enhance the pharmacological profile of the resulting derivatives. The indole (B1671886) nucleus is a common feature in many bioactive natural products and synthetic pharmaceuticals. acs.org

Substitution on the Aromatic Ring: Introducing various substituents on the benzene (B151609) ring of the indoline can modulate properties such as lipophilicity, electronic distribution, and steric bulk, all of which can influence binding affinity and selectivity. nih.gov

Introduction of Additional Functional Groups: The incorporation of moieties such as amides, hydrazones, or other heterocyclic rings onto the indoline scaffold can introduce new interaction points with the target protein, potentially leading to increased potency and improved pharmacokinetic properties. nih.gov

These modifications, when guided by a thorough understanding of the SAR, can lead to the development of highly potent and selective drug candidates.

Pharmacological Research and Biological Evaluation of Spiro Cyclopropane 1,3 Indoline Derivatives

In vitro Antiproliferative Evaluation in Cancer Cell Lines

The unique three-dimensional structure of spiro-compounds, particularly the spirooxindole scaffold, has identified them as a privileged class in the search for novel anticancer agents. Researchers have synthesized and evaluated various derivatives for their ability to inhibit the growth of cancer cells.

Assessment in Colon (HT-29), Prostate (DU-145), Cervical (Hela), Lung (A-549), and Breast (MCF-7) Cancer Models

Libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones have been synthesized and assessed for their biological activity against a panel of five human cancer cell lines. nih.gov These cell lines represent some of the most prevalent and challenging cancers: colon (HT-29), prostate (DU-145), cervical (Hela), lung (A-549), and breast (MCF-7). nih.gov Many of the synthesized compounds demonstrated promising anticancer activity, with IC₅₀ values (the concentration required to inhibit the growth of 50% of cells) often falling below 20 μM. nih.gov

Within these studies, specific derivatives have shown notable potency against particular cell lines. For instance, compounds designated as 6b and 6u in one study exhibited significant activity against the human prostate cancer cell line, DU-145. nih.gov Another class of spirooxindoles, spiro[indole-pyridothiazines], have also been reported as potent antiproliferative agents. researchgate.net Furthermore, spirooxindole-pyrrolidine and isoxazolidine (B1194047) spirocyclic oxindole (B195798) derivatives have emerged as promising anticancer agents. researchgate.net The table below summarizes the antiproliferative activity of selected spiro[cyclopropane-1,3'-indolin]-2'-one (B178442) derivatives.

CompoundHT-29 (Colon)DU-145 (Prostate)Hela (Cervical)A-549 (Lung)MCF-7 (Breast)
6b >509.87>5043.2134.54
6u 21.3211.2324.8719.8720.11
Data sourced from a study on spiro[cyclopropane-1,3'-indolin]-2'-ones. nih.gov

Analysis of Cell Cycle Arrest Mechanisms (e.g., G0/G1 phase)

A key mechanism through which chemotherapeutic agents exert their effects is by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints and preventing cancer cell proliferation. Flow cytometry analysis of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives has shed light on their mode of action.

Specifically, compounds 6b and 6u were found to induce cell cycle arrest in the G0/G1 phase in DU-145 prostate cancer cells. nih.gov This indicates that the compounds interfere with processes in the initial growth phase of the cell cycle, preventing the cells from entering the S phase (DNA synthesis) and subsequently dividing. The induction of apoptosis has been noted to be most sensitive during the G0/G1 phase. noaa.gov The ability of these compounds to halt the cell cycle at this early stage is a crucial aspect of their anticancer potential.

Induction of Apoptotic Pathways (Caspase-3 Dependent Apoptosis, Mitochondrial Membrane Potential, Annexin V-FITC Assay)

Beyond halting cell proliferation, an effective anticancer agent should ideally induce programmed cell death, or apoptosis, in cancer cells. Research has confirmed that spiro[cyclopropane-1,3'-indolin]-2'-one derivatives are capable of triggering this process.

The cell cycle arrest induced by compounds 6b and 6u was shown to lead to caspase-3 dependent apoptotic cell death. nih.gov Caspase-3 is a critical executioner caspase in the apoptotic pathway. To further confirm the induction of apoptosis, researchers conducted additional assays. Measurements of the mitochondrial membrane potential and the results from Annexin V-FITC assays both provided evidence that compounds 6b and 6u induce cell death via apoptosis. nih.gov A reduced apoptotic response has been observed in cells with abnormal p53, suggesting that functional p53 is required for the induction of apoptosis by some compounds. noaa.gov

Modulation of Key Oncogenic Targets (e.g., Pim kinase, p53-MDM2 interaction)

The tumor suppressor protein p53 plays a vital role in preventing cancer formation. In many cancers where p53 is not mutated, its function is often suppressed by its negative regulators, MDM2 and MDMX. nih.gov Disrupting the p53-MDM2 interaction to reactivate p53 is a major strategy in cancer therapy. nih.gov

Spirooxindoles have been identified as a promising class of small molecules that can inhibit the p53-MDM2 interaction. nih.gov For example, 3,3'-Spirocyclopentene oxindoles have been highlighted as a new class of antiproliferative agents that are particularly effective against cancer cell lines with wild-type p53 status. These compounds have demonstrated inhibition of the MDM2-p53 interaction in in vitro assays, with IC₅₀ values as low as 3.1 nM. Western blot analysis has further confirmed the activation of p53 in cancer cells treated with these derivatives. While indole (B1671886) derivatives have been reported to target Pim kinase, specific data for 4'-Fluorospiro[cyclopropane-1,3'-indoline] derivatives is not yet prevalent. nih.gov

Generation of Reactive Oxygen Species (ROS) in Cancer Cells

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen. At high levels, ROS can induce oxidative stress, leading to cellular damage and apoptosis, a mechanism that can be exploited for cancer therapy. researchgate.net Some anticancer strategies focus on the generation of ROS specifically within tumor cells. researchgate.net

While the generation of ROS is a known mechanism for some anticancer agents, current research has not extensively detailed the role of 4'-Fluorospiro[cyclopropane-1,3'-indoline] derivatives in this process. Studies have shown that other compounds can generate H₂O₂ in A549 lung cancer cells, and that Cyclophilin A can repress ROS generation in hypoxic non-small-cell lung cancer cells. researchgate.net Further investigation is required to determine if spiro[cyclopropane-1,3'-indoline] (B1354872) derivatives exert their anticancer effects through the modulation of intracellular ROS levels.

Antiviral Activity Studies of Fluorinated Spirocyclopropanes

The incorporation of fluorine into organic molecules can significantly alter their biological properties, often enhancing their efficacy. This has been a key strategy in the development of antiviral drugs. nih.gov Fluorine-containing nucleosides and their analogues have demonstrated considerable antiviral activity. nih.gov

Spirooxindoles have recently gained attention in the field of antiviral research due to their unique three-dimensional structures. They have been investigated for activity against a range of viruses, including human immunodeficiency virus (HIV), respiratory syncytial virus (RSV), dengue virus (DENV), and influenza virus.

Specifically concerning fluorinated cyclopropane (B1198618) structures, a series of novel fluorocyclopropyl nucleosides were synthesized and evaluated for their antiviral properties. nih.gov Among the synthesized compounds, a uracil (B121893) analogue showed moderate activity against human cytomegalovirus (HCMV). nih.gov This highlights the potential of the fluorinated spirocyclopropane scaffold as a basis for the development of new antiviral therapeutics.

Activity against Respiratory Syncytial Virus (RSV) (e.g., Sisunatovir component)

The spiro[cyclopropane-1,3'-indoline] scaffold is a cornerstone in the development of potent inhibitors of Respiratory Syncytial Virus (RSV), a primary cause of lower respiratory tract infections, particularly in young children and older adults. nih.govmdpi.com A notable example is Sisunatovir (also known as RV521), an orally bioavailable RSV fusion inhibitor that features a 4'-fluorospiro[cyclopropane-1,3'-indoline] core. nih.govcardiff.ac.uk

The mechanism of action for these compounds is the inhibition of the RSV F protein, which is crucial for the fusion of the virus with host cells. nih.govcardiff.ac.uk By binding to the F protein, these inhibitors prevent the necessary conformational changes for membrane fusion, effectively halting the viral entry process. cardiff.ac.uk

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the antiviral potency of this class of compounds. Research has shown that introducing a fluorine atom at the 4'-position of the spiro[cyclopropane-1,3'-indoline] nucleus is a key modification for enhancing anti-RSV activity. researchgate.net A lead optimization process led to the discovery of Sisunatovir, which demonstrated a mean IC₅₀ of 1.2 nM against a variety of RSV A and B laboratory strains and clinical isolates. nih.gov In preclinical studies, Sisunatovir also showed significant antiviral efficacy in a mouse model of RSV infection. nih.gov

A separate series of 3,3′-spiro[azetidine]-2-oxo-indoline derivatives were synthesized and evaluated for their anti-RSV activity. nih.gov One compound from this series exhibited an impressive EC₅₀ value of 0.8 nM in vitro and demonstrated a significant reduction in the lung viral load in an RSV-infected mouse model. nih.gov

Table 1: Antiviral Activity of Spiro[cyclopropane-1,3'-indoline] Derivatives Against RSV
CompoundCore Structure/ModificationTargetReported Activity
Sisunatovir (RV521)4'-Fluorospiro[cyclopropane-1,3'-indoline]RSV F proteinMean IC₅₀ of 1.2 nM against RSV A and B strains. nih.gov
Spiro[azetidine]-2-oxo-indoline derivative (14h)3,3′-Spiro[azetidine]-2-oxo-indolineRSVEC₅₀ value of 0.8 nM in vitro. nih.gov

Evaluation against Epstein-Barr Virus (EBV) and Human Immunodeficiency Virus Type 1 (HIV-1)

The therapeutic potential of the spiro[cyclopropane-1,3'-indoline] scaffold has been investigated against other viruses, including Human Immunodeficiency Virus Type 1 (HIV-1). While direct and extensive research on 4'-Fluorospiro[cyclopropane-1,3'-indoline] against HIV-1 and Epstein-Barr Virus (EBV) is limited in publicly available literature, related structures have shown promise.

Some molecules containing a spirocyclopropyl oxindole core have been reported to possess anti-HIV activity. researchgate.net For instance, certain indoline-based CD4-mimetic compounds have been designed to inhibit HIV-1 entry by binding to the gp120 envelope glycoprotein. nih.gov These compounds induce a more "open" conformation of the viral envelope, making the virus more susceptible to antibody-dependent cellular cytotoxicity (ADCC). nih.gov The development of novel indoline (B122111) CD4-mimetic compounds has shown increased potency and breadth against various HIV-1 variants. nih.gov

Regarding EBV, a member of the herpesvirus family, specific antibody tests are typically used for diagnosis by detecting antibodies to viral antigens like VCA, EA, and EBNA. cdc.govtesting.com While spiro[cyclopropane-1,3'-indoline] derivatives have not been a primary focus in EBV antiviral research, the structural diversity and biological activity of the broader spiro-oxindole class suggest potential for future investigation.

Table 2: Evaluation of Related Indoline Derivatives Against HIV-1
Compound ClassVirusProposed Mechanism of ActionKey Findings
Indoline CD4-mimetic compoundsHIV-1Bind to gp120, inducing conformational changes and sensitizing the virus to ADCC. nih.govExhibit potent and broad inhibition of HIV-1 variants. nih.gov

Investigation of Other Biological Interactions and Mechanisms of Action

The spiro[cyclopropane-1,3'-indoline] framework is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. nih.govresearchgate.net This has prompted research into its interactions with various biological targets beyond viruses, notably in the field of oncology.

Libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones have been synthesized and evaluated for their anticancer activity against several human cancer cell lines, including prostate, colon, cervical, lung, and breast cancer. nih.govrsc.org Several compounds in these series have demonstrated promising anticancer activity. nih.gov

The proposed mechanism for some of these compounds involves the induction of apoptosis (programmed cell death). For example, two particular spiro[cyclopropane-1,3'-indolin]-2'-one derivatives were found to arrest the cell cycle in the G0/G1 phase in human prostate cancer cells (DU-145). nih.gov This cell cycle arrest was shown to lead to caspase-3 dependent apoptosis. nih.gov Further studies confirmed that these compounds induced cell death by apoptosis, as evidenced by measurements of mitochondrial membrane potential and Annexin V-FITC assays. nih.gov The versatility of the cyclopropane ring and the indoline system allows for the creation of diverse molecules with a range of biological activities. unl.pt

Table 3: Investigation of Other Biological Interactions
Compound ClassBiological Target/ProcessMechanism of ActionTherapeutic Area
Spiro[cyclopropane-1,3'-indolin]-2'-onesCancer cell proliferationInduction of G0/G1 cell cycle arrest and caspase-3 dependent apoptosis. nih.govAnticancer

Medicinal Chemistry and Research Applications of the 4 Fluorospiro Cyclopropane 1,3 Indoline Scaffold

Utility as Building Blocks for Complex Molecular Synthesis

The 4'-Fluorospiro[cyclopropane-1,3'-indoline] core is recognized as a promising terminal building block for the creation of novel, biologically active compounds. researchgate.netresearchgate.net Its practical one-pot synthesis has been described, highlighting its accessibility for broader synthetic applications. researchgate.netresearchgate.net This scaffold is particularly valuable in the construction of more complex molecular architectures due to its inherent structural rigidity and the presence of a fluorine atom, which can enhance metabolic stability and binding affinity.

The spirocyclic nature of this compound, where the cyclopropane (B1198618) and indoline (B122111) rings share a single carbon atom, introduces a defined three-dimensional geometry. This is a desirable feature in drug design as it can lead to higher selectivity for biological targets. The synthesis of various spiro[cyclopropane-1,3'-indolin]-2'-ones has been reported, demonstrating the versatility of this scaffold in generating libraries of compounds for biological screening. nih.gov

Development of Novel Therapeutic Agents Targeting Specific Biological Interactions

The inherent biological relevance of the spirooxindole motif, a key component of the 4'-Fluorospiro[cyclopropane-1,3'-indoline] structure, makes it a privileged scaffold in medicinal chemistry. Spirooxindoles are found in numerous natural products with significant pharmacological properties. rsc.orgnih.gov Consequently, derivatives of 4'-Fluorospiro[cyclopropane-1,3'-indoline] are being actively investigated for their potential as therapeutic agents.

Research has shown that libraries of spiro[cyclopropane-1,3'-indolin]-2'-ones exhibit promising anticancer activity against various human cancer cell lines. nih.gov For instance, certain derivatives have demonstrated significant activity against human prostate cancer cells by inducing cell cycle arrest and apoptosis. nih.gov The development of spiroindolines as novel inducers of oligodendrocyte progenitor cell differentiation represents a potential therapeutic strategy for demyelinating diseases like multiple sclerosis. nih.gov Furthermore, the spiro[cyclopropane-1,3'-indolin]-2'-imine scaffold has also shown potential in drug screening, with selected products exhibiting promising anticancer activity. nih.gov

Exploration as Precursors for Diverse Privileged Heterocycles, including Indolines and Oxindoles

The 4'-Fluorospiro[cyclopropane-1,3'-indoline] scaffold serves as a versatile precursor for the synthesis of a variety of privileged heterocyclic structures, most notably indolines and oxindoles. researchgate.netnih.gov These classes of compounds are of great interest due to their widespread presence in biologically active molecules. The indoline-2-one moiety, for example, is a common starting material for the synthesis of antitumor agents and organic luminescent molecules. nih.gov

The reactivity of the spiro-fused cyclopropane ring allows for various chemical transformations, leading to the generation of diverse molecular skeletons. For instance, the ring-opening of spirocyclopropyl oxindoles can be employed to construct a range of spirocyclic oxindoles. acs.org This highlights the utility of the 4'-Fluorospiro[cyclopropane-1,3'-indoline] core in generating structural diversity for drug discovery programs.

Design and Synthesis of Podand Ionophores based on the Spiroindoline Scaffold

A significant application of the 4'-Fluorospiro[cyclopropane-1,3'-indoline] scaffold is in the design and synthesis of podand ionophores. researchgate.netresearchgate.net Podands are acyclic molecules that can selectively bind to cations, and those based on the spiroindoline framework are being explored for their potential biological activities. researchgate.netresearchgate.net

The general structure of these podand ionophores consists of an oligoether chain capped at both ends by the 4'-fluorospiro[cyclopropane-1,3'-indol] residue. researchgate.net The synthesis of the terminal building block, 4'-fluorospiro[cyclopropane-1,3'-indol]-2'(1'H)-one, is a key step in the preparation of these novel biologically active podands. researchgate.netresearchgate.net The unique structural and electronic properties of the spiroindoline moiety are expected to influence the ion-binding capabilities and biological profiles of these podands.

Application as Model Compounds for Enantioselective Catalytic Methodologies

The 4'-Fluorospiro[cyclopropane-1,3'-indoline] scaffold and its derivatives serve as valuable model compounds for the development and optimization of enantioselective catalytic methodologies. acs.org The synthesis of chiral spirooxindoles is of great importance in drug discovery, as the stereochemistry at the spiro-center can significantly impact biological activity. nih.gov

The development of catalytic enantioselective methods to access these structures is an active area of research. For example, enantioselective phase-transfer catalysis has been successfully applied to the synthesis of spirocyclic azetidine (B1206935) oxindoles, demonstrating the feasibility of controlling the stereochemistry of these complex scaffolds. acs.orgnih.gov The use of 4'-Fluorospiro[cyclopropane-1,3'-indoline] derivatives in these studies allows for the exploration of catalyst scope and the fine-tuning of reaction conditions to achieve high levels of enantioselectivity. acs.org

Q & A

Basic: What synthetic methodologies are employed for the preparation of 4'-Fluorospiro[cyclopropane-1,3'-indoline]?

Answer:
The synthesis of 4'-Fluorospiro[cyclopropane-1,3'-indoline] typically involves two key steps: (1) fluorination of the indoline precursor and (2) cyclopropanation.

  • Electrophilic Fluorination : Indoline derivatives are fluorinated using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions to introduce the fluorine substituent .
  • Cyclopropanation : Metal-free methods, such as using tosylhydrazone salts, enable the formation of the spirocyclopropane ring. This avoids hazardous diazo-compounds and achieves high diastereoselectivity (e.g., 89% yield for one diastereomer) .
  • Microwave-Assisted Synthesis : Optimized for higher yields and reduced reaction times, this method enhances efficiency in both fluorination and cyclopropanation steps .

Basic: What spectroscopic techniques are essential for characterizing spirocyclopropane-indoline derivatives?

Answer:
Critical techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and diastereoselectivity. For example, vinyl protons in cyclopropane derivatives appear as distinct doublets (δ 5.2–5.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C10_{10}H9_9FN for 4'-Fluorospiro[cyclopropane-1,3'-indoline]) .
  • X-ray Crystallography : Resolves 3D structure and stereochemistry, as seen in studies of analogous compounds like (1R,2R)-2-vinylspiro[cyclopropane-1,3'-indolin]-2'-one .

Advanced: How can reaction parameters be tailored to enhance diastereoselectivity in the cyclopropanation of indoline precursors?

Answer:
Diastereoselectivity is influenced by:

  • Catalyst Choice : Bromide catalysts (e.g., bromotriphenylphosphonium) promote specific transition states, yielding up to 89% of a single diastereomer .
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C favor cyclopropanation kinetics. Lower temperatures (<50°C) reduce side reactions .
  • Substrate Design : Electron-withdrawing groups on the indoline ring stabilize intermediates, improving selectivity. Fluorine’s electronegativity enhances this effect .

Advanced: What strategies are effective in elucidating the mechanism of fluorination in spirocyclopropane-indoline systems?

Answer:
Mechanistic studies employ:

  • Kinetic Isotope Effects (KIE) : Comparing 19^{19}F/18^{18}O isotopic labeling to identify rate-determining steps (e.g., fluorination via radical or ionic pathways) .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and regioselectivity. For example, fluorination at the 4'-position is thermodynamically favored due to resonance stabilization .
  • Trapping Experiments : Adding radical scavengers (e.g., TEMPO) distinguishes between radical and electrophilic pathways .

Advanced: How do structural modifications, such as fluorination, influence the biological activity of spirocyclopropane-indoline derivatives?

Answer:
Fluorination enhances bioactivity through:

  • Improved Binding Affinity : Fluorine’s electronegativity strengthens hydrogen bonds with target proteins (e.g., kinases or bacterial enzymes) .
  • Metabolic Stability : Fluorine reduces oxidative degradation, prolonging half-life in vitro. For example, fluorinated analogs show 2–3× higher stability in liver microsomes compared to non-fluorinated derivatives .
  • Cytotoxicity : Fluorinated spiroindolines exhibit IC50_{50} values of 15–30 µM against cancer cell lines (e.g., MCF-7 and A549), inducing apoptosis via mitochondrial pathways (Table 1) .

Table 1: Cytotoxicity of 4'-Fluorospiro[cyclopropane-1,3'-indoline] Derivatives

Cell LineIC50_{50} (µM)Mechanism
MCF-715Apoptosis (Bax/Bcl-2 ↑)
A54930Caspase-3 activation

Advanced: What experimental approaches are used to evaluate the photophysical properties of fluorinated spirocyclopropane-indoline derivatives?

Answer:
Key methods include:

  • UV-Vis Spectroscopy : Monitors photochromic behavior (e.g., λmax_{max} shifts from 300 nm to 550 nm upon UV irradiation) .
  • Fluorescence Quenching : Assesses interactions with biomolecules (e.g., DNA intercalation reduces emission intensity by 40–60%) .
  • Time-Resolved Spectroscopy : Measures isomerization kinetics (e.g., merocyanine → spirocyclic form in <1 ms) .

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